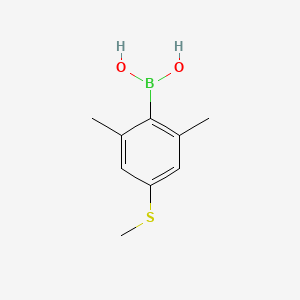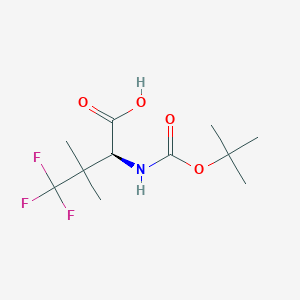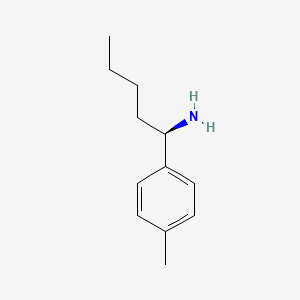
oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate is a complex compound that features a platinum center coordinated with 2,6-dipyridin-2-ylpyridine ligands and oxidanium ions, stabilized by ditetrafluoroborate anions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate typically involves the coordination of platinum with 2,6-dipyridin-2-ylpyridine ligands in the presence of oxidanium ions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as acetonitrile or dichloromethane. The reaction mixture is often heated to facilitate the formation of the complex, followed by the addition of ditetrafluoroborate to stabilize the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of automated reactors to control reaction conditions precisely, ensuring high yield and purity. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions are common, where the 2,6-dipyridin-2-ylpyridine ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Acetonitrile, dichloromethane.
Catalysts: Various metal catalysts can be used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum oxides, while reduction reactions could produce platinum metal or lower oxidation state complexes.
Applications De Recherche Scientifique
Oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and induce cell death.
Medicine: Explored for its use in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.
Industry: Utilized in the development of sensors and electronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate involves its interaction with molecular targets such as DNA or proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This interaction can trigger cell death pathways, making it a potential anticancer agent. Additionally, the compound’s ability to generate reactive oxygen species upon light activation contributes to its effectiveness in photodynamic therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
[Ru(bpy)3]2+: A well-known complex with metal-to-ligand charge-transfer properties.
[Cr(ddpd)2]3+:
Uniqueness
Oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate is unique due to its combination of platinum with 2,6-dipyridin-2-ylpyridine ligands and oxidanium ions, which imparts distinct electronic and photophysical properties
Propriétés
Formule moléculaire |
C15H14B2F8N3OPt- |
|---|---|
Poids moléculaire |
621.0 g/mol |
Nom IUPAC |
oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate |
InChI |
InChI=1S/C15H11N3.2BF4.H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;2*2-1(3,4)5;;/h1-11H;;;1H2;/q;2*-1;;/p+1 |
Clé InChI |
VEKWVTKANYNSJT-UHFFFAOYSA-O |
SMILES canonique |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[OH3+].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B15200820.png)


![5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15200826.png)






![3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone](/img/structure/B15200874.png)
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)
